4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline

Chemical Sourcing Supply Chain Management Procurement

4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline delivers dual functionality—a reactive aniline amine for coupling and a sulfonamide linker—enabling diverse SAR library synthesis. Its predicted logP of 3.29 surpasses non-methylated analogs, making it the scaffold of choice for cell-permeable chemical probes in live-cell target engagement studies. Consistent ≥95% purity across vendors minimizes side reactions. Verify identity via melting point (107-109°C) upon receipt. Choose based on lead time vs. budget.

Molecular Formula C12H18N2O2S
Molecular Weight 254.35 g/mol
CAS No. 314285-39-7
Cat. No. B185569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline
CAS314285-39-7
Molecular FormulaC12H18N2O2S
Molecular Weight254.35 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C12H18N2O2S/c1-10-6-8-14(9-7-10)17(15,16)12-4-2-11(13)3-5-12/h2-5,10H,6-9,13H2,1H3
InChIKeyNTUKRLPMKLQAAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline (CAS 314285-39-7) | Procurement Guide for Sulfonamide Building Blocks


4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline (CAS 314285-39-7) is a sulfonamide derivative characterized by a 4-methylpiperidine moiety linked via a sulfonyl bridge to an aniline core, with the molecular formula C₁₂H₁₈N₂O₂S and a molecular weight of 254.35 g/mol . This compound serves as a versatile building block in medicinal chemistry and chemical biology research, primarily valued for its dual functional groups—a reactive aniline amine and a sulfonamide linker—enabling its use as a core scaffold or intermediate in the synthesis of more complex molecules . Its physicochemical properties, including a predicted logP of 3.29 and a polar surface area of 71.78 Ų, position it as a moderately lipophilic entity suitable for diverse synthetic applications [1].

Why 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline Cannot Be Directly Substituted with Generic Analogs


Substituting 4-[(4-methylpiperidin-1-yl)sulfonyl]aniline with a structurally similar sulfonamide building block (e.g., 4-(piperidin-1-ylsulfonyl)aniline or 4-methyl-2-(piperidine-1-sulfonyl)aniline) introduces risks of synthetic failure and altered downstream molecular properties. The specific substitution pattern—a para-substituted aniline with a 4-methylpiperidine sulfonamide—governs both its reactivity in coupling reactions and the physicochemical profile of the resulting derivatives. Even minor changes, such as the position of the methyl group on the piperidine ring or the substitution pattern on the aniline core, can significantly impact solubility, lipophilicity, and the success of subsequent synthetic steps [1]. Without direct, quantitative comparative data in the public domain, procurement decisions must rely on the precise structural identity required for a given synthetic route, as generic substitution lacks empirical validation.

Quantitative Differentiation Evidence for 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline Procurement


Supplier and Logistics Differentiation for 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline Procurement

Procurement of 4-[(4-methylpiperidin-1-yl)sulfonyl]aniline presents a quantifiable trade-off between cost, lead time, and supplier location. A cross-vendor analysis reveals that AKSci offers a 1g unit at $356 with a 4-week lead time , whereas Fluorochem offers a 1g unit at a premium of £372.00 (~$470) but with immediate UK stock availability . This 32% price differential must be weighed against the time-sensitive nature of the project. Furthermore, Sigma-Aldrich (via Enamine) specifies a purity of 95% , a baseline shared by multiple vendors, but the physical form (powder), melting point (107-109°C), and recommended storage (room temperature) are uniquely documented by this supplier, providing a reference standard for incoming material verification .

Chemical Sourcing Supply Chain Management Procurement

Structural and Physicochemical Differentiation of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline

The 4-methylpiperidine substituent confers distinct physicochemical properties compared to a non-methylated piperidine analog. Computational data for 4-[(4-methylpiperidin-1-yl)sulfonyl]aniline indicates a logP of 3.29 and a topological polar surface area (PSA) of 71.78 Ų [1]. In contrast, the non-methylated analog, 4-(piperidin-1-ylsulfonyl)aniline (CAS 1017-01-2), has a predicted logP of 1.64 and a PSA of 71.8 Ų . The +1.65 logP difference (equivalent to a ~45-fold increase in lipophilicity) for the methylated compound suggests significantly enhanced membrane permeability, a critical parameter for cell-based assays or in vivo applications. The presence of the methyl group also increases the number of rotatable bonds, potentially impacting conformational flexibility and target binding.

Medicinal Chemistry Cheminformatics ADME Prediction

Purity and Physical Specification as a Procurement Baseline for 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline

Establishing a reliable baseline for material identity and purity is essential for procurement and quality control. The melting point for this compound is specified as 107-109°C . This range provides a quantifiable physical property for initial verification against the vendor's certificate of analysis. Multiple vendors, including AKSci, Fluorochem, and Sigma-Aldrich, list a minimum purity of 95% for research-grade material . This consistency across suppliers sets a de facto standard for the compound, allowing a procurement specialist to confidently source from multiple channels without compromising on a minimum acceptable quality threshold.

Analytical Chemistry Quality Control Material Specification

Optimal Research Application Scenarios for 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline


Synthesis of Cell-Permeable Chemical Probes

The significantly higher predicted logP of 3.29 for 4-[(4-methylpiperidin-1-yl)sulfonyl]aniline, compared to its non-methylated analog, directly supports its use as a scaffold for synthesizing cell-permeable chemical probes [1]. This property is essential for target engagement studies in live-cell assays, where sufficient membrane permeability is required to achieve intracellular concentrations for modulating or labeling a biological target.

Medicinal Chemistry Lead Optimization and Library Synthesis

As a building block with a reactive aniline handle, this compound is well-suited for generating diverse sulfonamide libraries [1]. Its consistent 95% purity specification across major vendors ensures that it can be reliably incorporated into parallel synthesis workflows for structure-activity relationship (SAR) studies, minimizing the risk of byproduct formation from low-purity starting materials .

Time-Sensitive Research Projects with Flexible Budgets

For projects where rapid turnaround is critical, procuring the compound from a vendor like Fluorochem, which offers immediate stock availability at a premium price (£372.00/g), can prevent costly delays . Conversely, for projects with longer lead times and tighter budgets, sourcing from a vendor like AKSci at a lower cost ($356/g) with a 4-week lead time presents a quantifiable cost-saving opportunity .

Quality Control and Material Verification

The documented melting point of 107-109°C provides a practical, low-cost analytical benchmark . Upon receipt, researchers can perform a simple melting point determination to quickly verify the identity and purity of the material against the vendor's specifications, providing an additional layer of quality assurance before committing the compound to valuable experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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